molecular formula C14H10O2S B14188604 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- CAS No. 922526-49-6

2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-

Cat. No.: B14188604
CAS No.: 922526-49-6
M. Wt: 242.29 g/mol
InChI Key: LJPZCHWPYVSTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a mercaptomethyl group attached, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- typically involves the reaction of naphthol with various reagents. One common method includes the use of α-naphthol and ethyl acetoacetate in the presence of sulfuric acid. The reaction mixture is stirred and then poured into ice-cooled water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- can undergo various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The mercaptomethyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different naphthopyran derivatives.

Scientific Research Applications

2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- involves its ability to undergo photochromic changes. When exposed to light, the compound undergoes a ring-opening reaction to form a merocyanine dye, which is intensely colored . This property is utilized in various applications, including smart materials and molecular probes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)- is unique due to its mercaptomethyl group, which imparts distinct chemical reactivity and potential applications in various fields. Its photochromic properties make it particularly valuable in the development of smart materials and molecular probes.

Properties

CAS No.

922526-49-6

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

4-(sulfanylmethyl)benzo[h]chromen-2-one

InChI

InChI=1S/C14H10O2S/c15-13-7-10(8-17)12-6-5-9-3-1-2-4-11(9)14(12)16-13/h1-7,17H,8H2

InChI Key

LJPZCHWPYVSTJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.